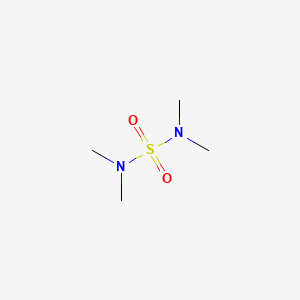
1-Cyano-4-methylnaphthalene
Descripción general
Descripción
1-Cyano-4-methylnaphthalene is a derivative of naphthalene with a cyano group at the first position and a methyl group at the fourth position. This aromatic compound is related to 1-cyanonaphthalene, which has been extensively studied for its photochemical properties and reactions with various solvents and reagents.
Synthesis Analysis
The synthesis of 1-cyano-3-acylnaphthalenes, which are closely related to 1-cyano-4-methylnaphthalene, can be achieved through a transition-metal-free formal [4+2] benzannulation process. This method involves the coupling of 2-(2-alkynylphenyl)acetonitriles and alkynones under mild conditions, exhibiting excellent functional group tolerance, complete regioselectivity, and atom economy .
Molecular Structure Analysis
The molecular structure of 1-cyano-4-methylnaphthalene can be inferred from studies on similar compounds. For instance, the structure of 1-cyanonaphthalene adducts has been established by X-ray structural analysis, which supports the mechanism of photocycloaddition reactions . The crystal structure of a related compound, 5α-cyano-3-keto-10-methyl-octahydronaphthalene, reveals that the cyano group is cis to the methyl group, and the fused rings adopt a chair conformation .
Chemical Reactions Analysis
1-Cyanonaphthalene, a compound similar to 1-cyano-4-methylnaphthalene, undergoes various photochemical reactions. For example, it can react with indene to form cycloadducts in different solvents, with the reactions being initiated by photochemical electron transfer . Additionally, it can undergo intramolecular photocycloaddition reactions when tethered to an arylcyclopropane moiety, leading to the formation of photocycloadducts through an intramolecular exciplex mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-cyano-4-methylnaphthalene can be deduced from studies on 1-cyanonaphthalene. The formation of an excimer of 1-cyanonaphthalene in homogeneous organic solvents and micellar solutions indicates that the compound is relatively polar, with a dipole moment of approximately 4D . Furthermore, the fluorescence excitation spectra of 1-cyanonaphthalene and 1-cyano-4-methylnaphthalene in jet-cooled van der Waals clusters suggest the formation of excimers with large Stokes-shifted fluorescence .
Aplicaciones Científicas De Investigación
1. Fluorescence Probes for Detecting and Imaging
- Summary of Application: Naphthalene and its derivatives, including 1-Cyano-4-methylnaphthalene, are used as fluorescence probes for detecting and imaging purposes. They exhibit unique photophysical and chemical properties, making them a highly studied group of organic compounds .
- Methods of Application: The techniques under investigation for these photophysical properties are UV visible spectroscopy and fluorescence spectroscopy .
- Results or Outcomes: Naphthalene-based fluorescence probes exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules .
2. Organic Materials in Solar Cells and Light-Emitting Diodes
- Summary of Application: Cyano-capped molecules, such as 1-Cyano-4-methylnaphthalene, are versatile organic materials. They are extensively used as active layers of solar cells and light-emitting diodes .
- Methods of Application: The cyano group, possessing electron-withdrawing character and linear arrangement, is capable of significantly altering electronic and optical properties, and supramolecular arrangement .
- Results or Outcomes: Extensive property tuning/regulation through the CN group has been demonstrated. These compounds are also increasingly popular for building various organic sensors and probes .
3. Lasing Application
- Summary of Application: 1-Cyano-4-methylnaphthalene, as a part of thiophene/phenylene co-oligomer (TPCO) species, has been synthesized for lasing applications . These compounds show unique and superior lasing performance in single crystals .
- Methods of Application: The lasing application involves the use of these compounds in single crystals. The molecular orientation of these compounds in the crystals plays a significant role in their lasing performance .
- Results or Outcomes: Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement . The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation, standing in the former and inclining in the latter .
Propiedades
IUPAC Name |
4-methylnaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIWTJZAYBYKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189630 | |
| Record name | 1-Cyano-4-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-4-methylnaphthalene | |
CAS RN |
36062-93-8 | |
| Record name | 1-Cyano-4-methylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyano-4-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylnaphthonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)
![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)









